Nonyl-|A-D-1-thiomaltoside

Catalog No.
S1526193
CAS No.
148565-55-3
M.F
C21H40O10S
M. Wt
484.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonyl-|A-D-1-thiomaltoside

CAS Number

148565-55-3

Product Name

Nonyl-|A-D-1-thiomaltoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H40O10S

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21+/m1/s1

InChI Key

AFOMEWLJBOWKCP-OHQXVXRSSA-N

SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

n-Nonyl-β-D-thiomaltoside is a newly developed detergent whose lipophilic moiety is maltose. This reagent is suitable for isolating proteins inside of cell membranes. The activity of protein isolated using n-Nonyl-β-D-thiomaltoside is higher than those isolated using n-Octyl-β-D-thioglucoside or n-Heptyl-β-D-thioglucoside. As the CMC value of this detergent is 2.4 mM, it is easy to remove from protein solutions by dialysis.

Nonyl-β-D-1-thiomaltoside is a non-ionic detergent featuring a disaccharide maltose headgroup and a nine-carbon alkyl chain linked by a thioether bond. It belongs to the alkyl thioglycoside class of surfactants, which are utilized in membrane biochemistry to extract, solubilize, and stabilize integral membrane proteins for functional and structural studies. Key baseline properties that influence its procurement include its critical micelle concentration (CMC), which is significantly higher than that of many common alternatives, facilitating its removal through dialysis, and its demonstrated ability to maintain the functional activity of solubilized enzymes.

Substituting Nonyl-β-D-1-thiomaltoside with seemingly similar detergents like n-Dodecyl-β-D-maltopyranoside (DDM) or Octyl-β-D-glucoside (OG) introduces significant process and performance risks. Variations in alkyl chain length (C9 vs. C12 or C8), headgroup (thiomaltoside vs. maltoside), and the resulting critical micelle concentration (CMC) are not interchangeable parameters. For instance, the much lower CMC of DDM (~0.17 mM) makes it substantially more difficult and time-consuming to remove by dialysis compared to Nonyl-β-D-1-thiomaltoside (CMC ~2.4-3.2 mM). Furthermore, the specific geometry and hydrophobicity of the detergent micelle are critical for maintaining the native conformation and activity of a target protein; a detergent that effectively stabilizes one protein may denature another, making direct substitution without empirical validation unreliable for achieving reproducible results.

Enhanced Processability: Superior Detergent Removal via Dialysis

Nonyl-β-D-1-thiomaltoside exhibits a critical micelle concentration (CMC) reported between 2.4 mM and 3.2 mM. This is over an order of magnitude higher than the CMC of the widely used detergent n-Dodecyl-β-D-maltopyranoside (DDM), which is approximately 0.17 mM. Detergents with higher CMCs can be removed more rapidly and efficiently from protein solutions by dialysis, as a larger proportion of the detergent exists as monomers that can readily pass through the dialysis membrane.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~2.4 - 3.2 mM
Comparator Or Baselinen-Dodecyl-β-D-maltopyranoside (DDM): ~0.17 mM
Quantified DifferenceApprox. 14x to 19x higher CMC than DDM
ConditionsAqueous solution.

This significantly reduces processing time in purification workflows and improves the efficiency of reconstituting proteins into detergent-free environments.

Superior Preservation of Enzyme Function Post-Solubilization

In a direct comparison, H(+)-translocating ATPase from *Vibrio parahaemolyticus* membranes was solubilized using a series of alkyl thiomaltosides, including the nonyl form. The solubilized enzyme exhibited "much higher specific activity" compared to the same enzyme solubilized with the common non-ionic detergents octyl glucoside or heptyl thioglucoside. This demonstrates the compound's ability to extract membrane proteins while better preserving their native, functional state compared to established alternatives.

Evidence DimensionSpecific Activity of Solubilized H(+)-translocating ATPase
Target Compound DataMuch higher specific activity
Comparator Or BaselineOctyl glucoside or Heptyl thioglucoside: Lower specific activity
Quantified DifferenceQualitatively significant increase in retained enzyme activity
ConditionsSolubilization of H(+)-translocating ATPase from V. parahaemolyticus membranes.

For studies requiring functional analysis, choosing this detergent can lead to more reliable activity measurements and higher yields of active protein, justifying its selection over less effective substitutes.

Provides an Intermediate Alkyl Chain Length for Optimized Protein Stability

The nine-carbon (C9) alkyl chain of Nonyl-β-D-1-thiomaltoside provides a distinct hydrophobic environment that is intermediate between the more common C8 (octyl) and C10/C12 (decyl/dodecyl) detergents. While longer alkyl chains within the thiomaltoside series showed better general solubilization for certain bacterial membrane proteins, the optimal chain length for long-term stability is highly protein-dependent. The C9 chain offers a crucial alternative when standard C8 or C12 detergents fail to adequately stabilize a target protein for structural or functional characterization.

Evidence DimensionAlkyl Chain Length (Hydrophobicity)
Target Compound DataC9 (Nonyl)
Comparator Or BaselineOctyl Glucoside (C8), Decyl Maltoside (C10), Dodecyl Maltoside (C12)
Quantified DifferenceProvides an intermediate hydrophobicity not available with the most common glycosidic detergents.
ConditionsGeneral context of membrane protein solubilization and stabilization.

This compound is a critical procurement choice for detergent screening kits and for projects where common detergents have yielded unstable protein-detergent complexes.

Functional Analysis of Membrane-Bound Enzymes

This compound is the right choice for projects focused on measuring the activity of membrane enzymes after solubilization. Its demonstrated ability to preserve higher specific activity compared to common thioglucosides makes it a more reliable choice for obtaining accurate kinetic data and ensuring the functional integrity of the purified protein.

Workflows Requiring Efficient Detergent Removal and Reconstitution

In applications such as reconstituting membrane proteins into liposomes, nanodiscs, or preparing samples for solution-state NMR, the high CMC of Nonyl-β-D-1-thiomaltoside is a distinct advantage. It allows for faster and more complete removal of the detergent by dialysis, streamlining the workflow and minimizing residual detergent that could interfere with downstream experiments.

Secondary Screening for Stabilization of Challenging Membrane Proteins

When primary screening with common detergents like DDM, DM, or OG fails to yield a stable, monodisperse protein-detergent complex, Nonyl-β-D-1-thiomaltoside serves as a critical next-step option. Its intermediate C9 alkyl chain provides a unique micellar environment that may be optimal for stabilizing proteins that are otherwise prone to aggregation or denaturation, making it a key component of any comprehensive detergent screening strategy.

XLogP3

0.6

Other CAS

148565-55-3

Wikipedia

Nonyl-|A-D-1-thiomaltoside

Dates

Last modified: 04-14-2024

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